molecular formula C8H13NO2S B1599190 N-Butyryl-DL-homocysteine thiolactone CAS No. 39837-08-6

N-Butyryl-DL-homocysteine thiolactone

Cat. No.: B1599190
CAS No.: 39837-08-6
M. Wt: 187.26 g/mol
InChI Key: IMJUOGHALGXOSS-UHFFFAOYSA-N
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Description

N-Butyryl-DL-homocysteine thiolactone: is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is also known by its synonym, this compound .

Mechanism of Action

Target of Action

N-Butyryl-DL-homocysteine thiolactone, also known as N-(2-oxothiolan-3-yl)butanamide, is an analogue of N-acyl homoserine lactone (AHL) . AHLs are small, diffusible signaling molecules involved in quorum sensing, a process that allows bacteria to communicate and coordinate group behavior .

Mode of Action

The compound interacts with its targets by mimicking the structure of AHLs . This interaction leads to changes in bacterial behavior, such as biofilm formation and virulence .

Biochemical Pathways

The compound affects the quorum sensing pathway, which is a form of cell-to-cell communication in bacteria . By mimicking AHLs, it can interfere with the normal functioning of this pathway, leading to changes in gene expression and cellular metabolism .

Pharmacokinetics

AHLs are small and lipophilic, allowing them to easily cross cell membranes and distribute throughout the body .

Result of Action

The compound’s action results in the inhibition of biofilm formation and virulence factors in bacteria . It has been used for degrading microbial communities and reducing bacterial pathogenicity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other bacteria and their AHLs can affect the compound’s ability to interfere with quorum sensing . Additionally, factors such as pH, temperature, and the presence of enzymes that can degrade AHLs can also influence the compound’s stability and efficacy .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyryl-DL-homocysteine thiolactone typically involves the reaction of butyric acid with homocysteine thiolactone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Butyryl-DL-homocysteine thiolactone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols and other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the thiolactone ring is opened and substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .

Scientific Research Applications

N-Butyryl-DL-homocysteine thiolactone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its therapeutic potential, including its use as an analgesic and anticonvulsant.

    Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyryl-L-Homocysteine Thiolactone
  • N-[(3S)-2-oxothiolan-3-yl]butanamide
  • Thiolactone B2

Uniqueness

N-Butyryl-DL-homocysteine thiolactone is unique due to its specific structural features and the range of reactions it can undergo. Its ability to interact with multiple molecular targets makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

N-(2-oxothiolan-3-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJUOGHALGXOSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1CCSC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403190
Record name N-Butyryl-DL-homocysteine thiolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39837-08-6
Record name N-Butyryl-DL-homocysteine thiolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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